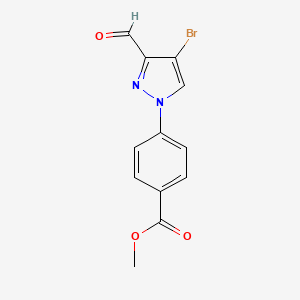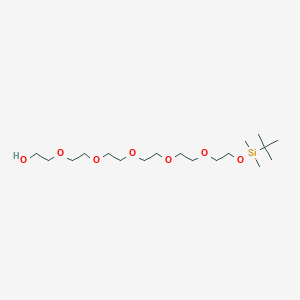
3-Bromo-5-iodo-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-iodo-N-propylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with a propyl group and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-N-propylbenzamide typically involves the halogenation of a benzamide precursor. One common method is the sequential bromination and iodination of N-propylbenzamide. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst. For example, bromination can be achieved using bromine (Br2) in acetic acid, followed by iodination using iodine (I2) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-iodo-N-propylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Reduction Reactions: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are commonly used in this reaction.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the amide group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be obtained.
Coupling Products: Aryl or alkyl-substituted benzamides are typical products of coupling reactions.
Reduction Products: The reduction of the amide group yields the corresponding amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-5-iodo-N-propylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of halogenated benzamides on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery. Halogenated benzamides have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-iodo-N-propylbenzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The amide group can participate in hydrogen bonding interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
3-Bromo-N-propylbenzamide: Lacks the iodine atom, which may affect its reactivity and biological activity.
5-Iodo-N-propylbenzamide: Lacks the bromine atom, leading to differences in chemical and biological properties.
3-Bromo-5-chloro-N-propylbenzamide: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and applications.
Uniqueness: 3-Bromo-5-iodo-N-propylbenzamide is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns and potential for diverse applications in synthesis and research. The combination of these halogens with the propyl and amide groups further enhances the compound’s versatility and utility in various scientific fields.
Propiedades
IUPAC Name |
3-bromo-5-iodo-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrINO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMQKOHPPPVKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-(3,3-Difluoropyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8163072.png)


